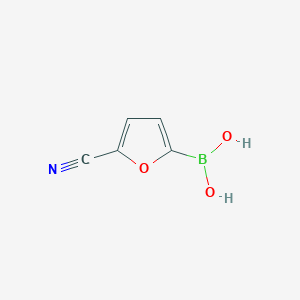

(5-氰基呋喃-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Cyanofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BNO3 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds to which “(5-Cyanofuran-2-yl)boronic acid” belongs, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The optimal conditions for the synthesis of tetracoordinated borinic acids require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis

The molecular weight of “(5-Cyanofuran-2-yl)boronic acid” is 136.9 . More detailed structural analysis would require additional information or computational chemistry techniques.Chemical Reactions Analysis

Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also interact with strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .Physical And Chemical Properties Analysis

“(5-Cyanofuran-2-yl)boronic acid” has a molecular formula of C5H4BNO3 and a molecular weight of 136.9 . Further details about its physical and chemical properties would require specific experimental data.作用机制

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

(5-Cyanofuran-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (5-Cyanofuran-2-yl)boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that (5-Cyanofuran-2-yl)boronic acid may have favorable ADME properties.

Result of Action

The molecular result of the action of (5-Cyanofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of (5-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of (5-Cyanofuran-2-yl)boronic acid in its action environment.

实验室实验的优点和局限性

The advantages of using (5-Cyanofuran-2-yl)boronic acid in lab experiments include its high specificity, versatility, and ease of use. (5-Cyanofuran-2-yl)boronic acid can be used to label and modify a wide range of biomolecules, and its effects can be easily reversed. However, (5-Cyanofuran-2-yl)boronic acid has some limitations, including its relatively high cost, limited stability in aqueous solutions, and potential toxicity at high concentrations.

未来方向

There are several future directions for the use of (5-Cyanofuran-2-yl)boronic acid in scientific research. One potential application is the development of (5-Cyanofuran-2-yl)boronic acid-based biosensors for the detection of biomolecules in biological samples. (5-Cyanofuran-2-yl)boronic acid can also be used to study the dynamics of biomolecule interactions in living cells and tissues, providing valuable insights into biological processes. Additionally, (5-Cyanofuran-2-yl)boronic acid can be used in the development of new therapeutics and drug delivery systems, leveraging its ability to selectively target and modify biomolecules.

合成方法

(5-Cyanofuran-2-yl)boronic acid can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 5-cyanofuran-2-boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

科学研究应用

Suzuki–Miyaura 偶联反应

硼酸,包括 “(5-氰基呋喃-2-基)硼酸”,常用于 Suzuki–Miyaura 偶联反应,该反应是一种应用广泛的过渡金属催化的碳-碳键形成反应 . 该反应以其温和的反应条件、对官能团的耐受性以及使用相对稳定、易于制备和环境友好的有机硼试剂而闻名 .

传感应用

硼酸由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,已在各种 传感应用 中得到利用 . 这些传感应用可以是均相分析法或异相检测 .

生物标记

硼酸与二醇的相互作用使其能够用于 生物标记 . 这在涉及跟踪和研究生物分子的研究中尤其有用。

蛋白质操作和修饰

硼酸也可用于 蛋白质操作和修饰 . 这可能涉及改变蛋白质结构或功能,这对于理解生物过程至关重要。

分离技术

硼酸已应用于 分离技术 . 这可能涉及根据分子与硼酸的相互作用来分离不同的分子。

治疗剂开发

最后,硼酸,包括 “(5-氰基呋喃-2-基)硼酸”,可用于 治疗剂开发 . 这可能涉及针对各种医疗状况设计和合成新药。

生化分析

Biochemical Properties

They can form cyclic esters with 1,2- or 1,3-diols, which leads to significant changes in fluorescence . This property has been utilized in various sensing applications .

Molecular Mechanism

The molecular mechanism of (5-Cyanofuran-2-yl)boronic acid is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer a group to a metal .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds .

属性

IUPAC Name |

(5-cyanofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDRKYWTRYVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2455018.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455022.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)

![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)